7-O-Demethyl Rapamycin

Catalog No.
S537557
CAS No.
151519-50-5
M.F
C50H77NO13
M. Wt
900.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-O-Demethyl Rapamycin

CAS Number

151519-50-5

Product Name

7-O-Demethyl Rapamycin

IUPAC Name

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C50H77NO13

Molecular Weight

900.1 g/mol

InChI

InChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10-,15-11-,30-16-,34-24-/t29-,31-,32-,33-,35-,36+,37+,38+,39-,40+,42+,43-,45-,46+,50-/m1/s1

InChI Key

ZHYGVVKSAGDVDY-HSIQEBKDSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)O

Solubility

Soluble in DMSO

Synonyms

Novolimus; CJ-12263; CJ 12263; CJ12263; 7-O-Demethyl Cypher; 7-O-Demethyl Rapammune; 7-O-Demethyl Sirolimus; 7-O-Demethyl Rapamycin;

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)O

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)O

Description

The exact mass of the compound 16-O-Demethylsirolimus is 899.5395 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

-O-Demethylsirolimus: A Metabolite of Sirolimus

16-O-Demethylsirolimus is one of the metabolites of sirolimus, also known as rapamycin. Sirolimus is a macrolide compound that has immunosuppressant and anti-proliferative properties. It's currently used as an immunosuppressant medication to prevent organ rejection after transplant surgery [].

During metabolism in the human body, sirolimus undergoes changes by enzymes. One such change is demethylation, which removes a methyl group (CH3) from the molecule. 16-O-Demethylsirolimus is a product of this process, specifically the removal of a methyl group at the 16th oxygen position of the sirolimus molecule [].

7-O-Demethyl Rapamycin is a derivative of the macrolide compound rapamycin, which is primarily known for its immunosuppressive and antifungal properties. The chemical formula for 7-O-Demethyl Rapamycin is C50H77NO13C_{50}H_{77}NO_{13} with a molecular weight of approximately 933.14 g/mol. This compound is significant in medicinal chemistry due to its unique structural modifications that enhance its biological activities compared to its parent compound, rapamycin.

Typical of macrolides, including hydrolysis and oxidation. The presence of the hydroxyl group at the 7-O position makes it susceptible to demethylation reactions, which can be facilitated by Lewis acids or other demethylating agents. The compound can also participate in esterification and acylation reactions, allowing for the synthesis of various derivatives with altered pharmacological properties .

The biological activities of 7-O-Demethyl Rapamycin include:

  • Immunosuppression: Similar to rapamycin, this compound inhibits the activation of T cells and B cells by reducing interleukin-2 production, making it useful in transplant medicine .
  • Antifungal Properties: It exhibits antifungal activity, which can be beneficial in treating fungal infections .
  • Antitumor Effects: Research indicates that 7-O-Demethyl Rapamycin may have potential antitumor effects by inhibiting cell proliferation in various cancer cell lines .

The synthesis of 7-O-Demethyl Rapamycin can be achieved through several methods:

  • Demethylation of Rapamycin: This method involves using a suitable demethylating agent (like a Lewis acid) to selectively remove the methyl group from the 7-O position of rapamycin.
  • Chemical Modifications: Starting from rapamycin, various chemical modifications can be performed to enhance solubility or alter biological activity.
  • Biotechnological Approaches: Utilizing microbial fermentation processes to produce modified forms of rapamycin, which can include 7-O-Demethyl Rapamycin as a metabolite .

The applications of 7-O-Demethyl Rapamycin are diverse:

  • Pharmaceutical Development: It is studied for its potential use as an immunosuppressant in organ transplantation and autoimmune diseases.
  • Cancer Therapy: Due to its antitumor properties, it is being explored as a therapeutic agent in oncology.
  • Research Tool: This compound serves as a critical reagent in biochemical research to study mTOR signaling pathways and other cellular processes .

Interaction studies involving 7-O-Demethyl Rapamycin focus on its binding affinity and efficacy against various biological targets. Notably, it interacts with the FKBP prolyl isomerase 1A (FKBP12) to form a complex that inhibits the mammalian target of rapamycin (mTOR) pathway. This interaction is crucial for its immunosuppressive and anticancer effects. Additionally, studies have shown that its interactions may vary based on structural modifications compared to rapamycin, influencing its potency and selectivity .

Several compounds share structural similarities with 7-O-Demethyl Rapamycin. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Features
RapamycinParent compoundImmunosuppressive, antifungalBroad spectrum activity
SirolimusStructural isomerImmunosuppressiveUsed primarily in transplant medicine
EverolimusStructural derivativeAntitumor, immunosuppressiveShorter half-life than rapamycin
TemsirolimusStructural derivativeAntitumorApproved for renal cell carcinoma
ApilimodDifferent scaffoldImmunomodulatoryTargets different immune pathways

Each of these compounds has unique properties that make them suitable for specific therapeutic applications, but 7-O-Demethyl Rapamycin stands out due to its specific modifications that enhance certain biological activities while retaining key functionalities of rapamycin.

Chemical synthesis approaches for 7-O-Demethyl Rapamycin primarily involve selective demethylation reactions of rapamycin or its precursors. The compound belongs to the macrolide family with a molecular formula of C₅₀H₇₇NO₁₃ and molecular weight of 900.15 g/mol [1]. The chemical structure features a complex 31-membered macrocyclic lactone with multiple stereogenic centers and functional groups .

Direct Demethylation Approaches

The most straightforward synthetic route involves selective demethylation of rapamycin at the 7-O position . This process requires careful control of reaction conditions to ensure regioselectivity, as rapamycin contains multiple methoxy groups that could potentially undergo demethylation. Studies have demonstrated that specific demethylation at the 7-O position can be achieved using controlled chemical conditions, though detailed protocols remain proprietary in many cases [4].

Total Synthesis Strategies

Total synthesis approaches have been developed for rapamycin and its derivatives, including 7-O-Demethyl Rapamycin. The total synthesis typically involves construction of the macrocyclic framework through key reactions such as Stille coupling for triene formation and macrolactonization for ring closure [5] [6]. These synthetic routes allow for incorporation of specific structural modifications during the synthesis process rather than post-synthetic modification.

One notable approach described by Smith and colleagues involves a highly convergent strategy using building blocks designated as fragments A through E, followed by intermolecular acylation at C34 and intramolecular palladium-catalyzed Stille coupling [5]. This methodology has been successfully applied to synthesize both rapamycin and demethoxyrapamycin analogs.

Site-Specific Bioalkylation

Recent advances in enzymatic synthesis have introduced site-specific bioalkylation methods using methyltransferase enzymes. The RapM methyltransferase, involved in rapamycin biosynthesis, has been characterized for its ability to regioselectively methylate the C16 hydroxyl group of desmethyl rapamycin precursors [7] [8]. While this approach primarily focuses on C16 methylation, similar enzymatic strategies could potentially be adapted for selective demethylation reactions at other positions, including the 7-O position.

Biotransformation Approaches Using Microbial Systems

Biotransformation represents a crucial alternative to chemical synthesis for producing 7-O-Demethyl Rapamycin and related derivatives. Microbial systems offer advantages including higher selectivity, milder reaction conditions, and environmentally friendly processes compared to traditional chemical methods.

Bacterial Transformation Systems

Extensive screening programs have identified numerous bacterial strains capable of transforming rapamycin into various demethylated derivatives. Kuhnt and colleagues conducted comprehensive screening of 28 bacterial strains for their ability to transform rapamycin [9]. Among these, Streptomyces rimosus ATCC 28893 demonstrated the ability to produce multiple demethylated products including 39-O-demethylrapamycin, 27-O-demethylrapamycin, and 16-O-demethylrapamycin, though conversion yields were typically around 1% [9].

Bacillus megaterium has also been identified as a promising bacterial system for rapamycin biotransformation . This organism can convert rapamycin into its demethylated form through enzymatic processes, often yielding higher specificity compared to chemical synthesis methods. The enzymatic approach typically produces fewer side products and allows for more controlled transformation conditions.

Fungal Transformation Systems

Fungal systems have shown particular promise for rapamycin biotransformation. Screening of 72 fungal strains revealed several species capable of producing various rapamycin derivatives [9]. Notable fungal organisms include Thamnidium elegans ATCC 8997, Syncephalastrum racemosus ATCC 1332B, and Gliocladium deliquescens ATCC 10097, which produced conversion products including 24-hydroxyrapamycin, secorapamycin A, B, and C, and 16-O-demethylsecorapamycin [9].

Metabolic Engineering for Enhanced Production

Recent advances in metabolic engineering have focused on enhancing the production of rapamycin and its derivatives through targeted genetic modifications. Metabolic network analysis has identified key limiting steps in rapamycin biosynthesis, particularly the inadequate supply of 4,5-dihydroxycyclohex-1-ene carboxylic acid (DHCHC) and nicotinamide adenine dinucleotide phosphate (NADPH) [10].

Engineering strategies have included enhancement of the shikimate pathway and NADPH supply through single and multiple gene manipulations. Notable improvements were achieved with engineered strains including HT-aroA (142.99 mg/L), HT-△gdhA (133.98 mg/L), and the highest-yielding strain HT-aroA/zwf2 (182.40 mg/L), representing a 1.62-fold improvement compared to the wild strain [10].

Fermentation Optimization

Fermentation conditions play a critical role in optimizing biotransformation yields. Studies have demonstrated that medium composition significantly affects the production of rapamycin and its derivatives. Cost-effective medium development using natural alternatives such as soybean, sugarcane juice, and dried tomato components has been successful in enhancing rapamycin production [11]. Response surface methodology optimization resulted in increased production from 10 μg/mL to 24 μg/mL [11].

Physical and chemical mutagenesis techniques have also been employed to improve production strains. Sequential ultraviolet mutagenesis and N-methyl-N-nitro-N-nitrosoguanidine (NTG) treatment have yielded mutant strains with significantly enhanced rapamycin production capabilities, with some mutants producing 67% higher yields than wild-type strains [12].

Purification Techniques and Crystallization Optimization

Purification of 7-O-Demethyl Rapamycin requires sophisticated separation techniques due to the structural similarity between rapamycin and its derivatives. Multiple chromatographic and crystallization methods have been developed to achieve high-purity products suitable for pharmaceutical applications.

Chromatographic Purification Methods

High-performance liquid chromatography (HPLC) represents the primary method for rapamycin purification and analysis. Reversed-phase HPLC using C8 columns has been extensively validated for rapamycin separation [13] [14] [15]. Optimal separation conditions employ methanol:water (80:20 v/v) mobile phase with flow rates of 1 mL/min, column temperature of 57°C, and ultraviolet detection at 277 nm [13] [15].

Normal-phase chromatography using silica gel columns (60-200 mesh size) provides effective separation of rapamycin from analogous compounds [16] [17]. The gradient elution system allows for fine-tuned separation of closely related structures. Column chromatography parameters typically include column diameters of 250 mm and lengths of 1.5 m for large-scale purification operations [16].

Flash chromatography has emerged as an efficient technique for rapid purification of rapamycin derivatives. This method combines the resolution of traditional column chromatography with reduced processing times, making it suitable for industrial-scale applications [16] [18].

Crystallization and Precipitation Techniques

Crystallization represents a critical step in achieving pharmaceutical-grade purity for 7-O-Demethyl Rapamycin. Multiple crystallization approaches have been developed, each offering specific advantages for different purity requirements and scale of operations.

Ethyl acetate crystallization has been widely employed for rapamycin purification. The process involves heating crude rapamycin in ethyl acetate to 55°C, followed by filtration and controlled cooling to induce crystallization [19]. This method typically achieves purities of approximately 97% with good recovery yields [16].

Isopropyl ether and diethyl ether precipitation methods have been developed for enhanced purification [16] [20]. The process involves dissolving crude rapamycin in the respective ether solvent, mixing for 2-3 hours, filtering the precipitated product, washing with chilled solvent, and vacuum drying. Isopropyl ether precipitation typically yields products with less than 5% impurities including tautomers, while diethyl ether precipitation achieves less than 1.5% impurities excluding tautomers [16].

Temperature-induced phase separation has been developed as an innovative purification method for rapamycin derivatives [21] [20] [22]. This technique utilizes controlled temperature reduction to induce selective solidification of the desired product from non-polar organic solvents, followed by isolation of the purified solid. The method has demonstrated effectiveness in removing various impurities that are often of similar polarity to the desired product [20].

Advanced Purification Strategies

Hydrophobic interaction chromatography and reversed-phase chromatography represent advanced purification techniques for achieving ultra-high purity rapamycin products [23]. These methods are typically employed as final purification steps following initial separation by conventional chromatography [23].

Centrifugal decantation technology has been developed for efficient biomass separation during rapamycin recovery from fermentation broths [16] [17]. This technique employs specialized decanter centrifuges operating at controlled speeds (typically 4400 rpm at 3030 G) to separate solid biomass from liquid components, providing an industrially scalable and economical process for initial product recovery [17].

Multiple re-crystallization steps are often employed to achieve pharmaceutical-grade purity. The process typically involves dissolution of crystallized product followed by controlled re-precipitation under optimized conditions to remove residual impurities [23] [16].

Analytical Validation of Synthetic Purity

Analytical validation of 7-O-Demethyl Rapamycin purity requires sophisticated analytical techniques capable of detecting and quantifying low-level impurities and confirming structural integrity. Multiple complementary analytical methods are employed to ensure comprehensive characterization and validation of synthetic products.

High-Performance Liquid Chromatography Methods

Reversed-phase HPLC represents the primary analytical method for purity determination of 7-O-Demethyl Rapamycin. Validated methods employ C8 columns with optimized mobile phase compositions and detection parameters [13] [14] [15]. The analytical method demonstrates linearity over concentration ranges of 0.025-2 μg/mL with limits of quantification as low as 25 ng/mL [13] [15].

Method validation parameters include precision assessment with coefficient of variation values less than 2% for both intra-day and inter-day measurements [13] [15]. Recovery studies typically demonstrate values greater than 95%, confirming the accuracy and reliability of the analytical approach [15]. The method provides baseline resolution for separation of rapamycin from its structural analogs and degradation products.

Normal-phase HPLC methods have been developed for separation and quantitation of rapamycin derivatives including tautomers and regio-isomers [24]. These methods offer advantages for resolving closely related structures that may co-elute under reversed-phase conditions. The analytical approach provides detection capabilities for impurities at levels below 0.1%, meeting regulatory requirements for pharmaceutical applications [24].

Mass Spectrometry and Tandem Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the most sensitive and specific analytical technique for 7-O-Demethyl Rapamycin analysis [25] [26] [27]. Multiple reaction monitoring (MRM) methods employ specific mass transitions, such as m/z 936.6/409.3 for rapamycin detection [25] [27]. The technique demonstrates exceptional sensitivity with limits of quantification as low as 2.3 ng/mL and linear dynamic ranges extending to 1000 ng/mL [25] [27].

Electrospray ionization in positive mode provides optimal ionization efficiency for rapamycin and its derivatives [25] [27]. The analytical method demonstrates excellent precision with correlation coefficients (r²) greater than 0.9998 and signal-to-noise ratios exceeding 50 at the lower limit of quantification [25] [27].

High-resolution mass spectrometry enables accurate mass determination and molecular formula confirmation for impurity identification and structural characterization [28] [29] [30]. This technique provides sub-parts-per-million mass accuracy, allowing for unambiguous identification of unknown impurities and degradation products [30].

Nuclear Magnetic Resonance Spectroscopy

Multidimensional nuclear magnetic resonance (NMR) spectroscopy provides the most definitive method for structural characterization and purity assessment of 7-O-Demethyl Rapamycin [29] [31] [30]. Advanced NMR techniques including ¹H, ¹³C, and ¹⁵N spectroscopy enable complete structural assignment at the atomic level [31] [30].

Modern small-volume NMR microprobes allow for comprehensive characterization using submilligram sample amounts [29] [30]. Two-dimensional NMR experiments including COSY, HSQC, HMBC, TOCSY, and NOESY provide detailed structural information for both the main product and trace impurities [31]. The technique enables differentiation of closely related structures, such as tautomers and regio-isomers, that may be challenging to resolve by other analytical methods [32].

¹⁵N NMR has emerged as a specialized technique for investigating structural variations in the pipecolate moiety of rapamycin derivatives [32]. This approach provides unique insights into conformational changes and structural modifications that may not be readily apparent through conventional ¹H and ¹³C NMR analysis [32].

Integrated Analytical Approaches

Comprehensive analytical validation employs integrated approaches combining multiple analytical techniques to ensure complete characterization [28] [29] [30]. The systematic workflow typically begins with LC-MS analysis for sensitive impurity profiling, followed by MS fragmentation for structural insights into detected impurities [30].

When MS fragmentation alone cannot provide unambiguous structural identification, impurities are isolated using orthogonal HPLC methods and subjected to detailed NMR characterization [30]. This integrated approach enables identification of novel rapamycin derivatives present at low levels without requiring large-scale isolation procedures [28] [30].

X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) provide additional analytical tools for solid-state characterization [19] [33] [20]. These techniques enable identification of crystalline forms, polymorphs, and assessment of thermal stability [19] [20]. XRPD patterns provide fingerprint identification of specific crystal forms, while DSC analysis reveals thermal transitions and melting characteristics [19].

Purity

~80% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

4

Exact Mass

899.53949151 g/mol

Monoisotopic Mass

899.53949151 g/mol

Heavy Atom Count

64

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2719UAHUA8

Wikipedia

7-O-Demethyl Cypher

Dates

Last modified: 04-14-2024
1: Wiebe J, Bauer T, Dörr O, Möllmann H, Hamm CW, Nef HM. Implantation of a novolimus-eluting bioresorbable scaffold with a strut thickness of 100 µm showing evidence of self-correction. EuroIntervention. 2015 Jun;11(2):204. doi: 10.4244/EIJY15M02_01. PubMed PMID: 25671516.
2: Iqbal J, Verheye S, Abizaid A, Ormiston J, de Vries T, Morrison L, Toyloy S, Fitzgerald P, Windecker S, Serruys PW. DESyne novolimus-eluting coronary stent is superior to Endeavor zotarolimus-eluting coronary stent at five-year follow-up: final results of the multicentre EXCELLA II randomised controlled trial. EuroIntervention. 2016 Dec 10;12(11):e1336-e1342. doi: 10.4244/EIJY15M10_04. PubMed PMID: 26465374.
3: Braun D, Baquet M, Massberg S, Mehilli J, Hausleiter J. Collapse of a Bioresorbable Novolimus-Eluting Coronary Scaffold. JACC Cardiovasc Interv. 2016 Jan 11;9(1):e13-e14. doi: 10.1016/j.jcin.2015.10.019. Epub 2015 Dec 9. PubMed PMID: 26685077.
4: Amber KI, Hadi NR, Muhammad-Baqir BM, Jamil DA, Al-Aubaidy HA. Trimetazidine attenuates the acute inflammatory response induced by Novolimus eluting bioresorbable coronary scaffold implantation. Int J Cardiol. 2016 Oct 1;220:514-9. doi: 10.1016/j.ijcard.2016.06.172. Epub 2016 Jun 27. PubMed PMID: 27390979.
5: Porto I, Vergallo R, Sangiorgi GM, Burzotta F, Garbo R, D'Amario D, Trani C, Rebuzzi AG, Crea F. DESolve novolimus-eluting bioresorbable coronary scaffold failure assessed by frequency-domain optical coherence tomography imaging. Coron Artery Dis. 2016 Jun;27(4):334-6. doi: 10.1097/MCA.0000000000000350. PubMed PMID: 26882020.
6: Boeder NF, Koepp T, Dörr O, Bauer T, Mattesini A, Elsässer A, Möllmann H, Blachutzik F, Achenbach S, Ghanem A, Hamm CW, Nef HM. A new novolimus-eluting bioresorbable scaffold for large coronary arteries: an OCT study of acute mechanical performance. Int J Cardiol. 2016 Oct 1;220:706-10. doi: 10.1016/j.ijcard.2016.06.160. Epub 2016 Jun 26. PubMed PMID: 27393853.
7: Serruys PW, Garg S, Abizaid A, Ormiston J, Windecker S, Verheye S, Dubois C, Stewart J, Hauptmann KE, Schofer J, Stangl K, Witzenbichler B, Wiemer M, Barbato E, de Vries T, den Drijver AM, Otake H, Meredith L, Toyloy S, Fitzgerald P. A randomised comparison of novolimus-eluting and zotarolimus-eluting coronary stents: 9-month follow-up results of the EXCELLA II study. EuroIntervention. 2010 Jun;6(2):195-205. doi: 10.4244/. PubMed PMID: 20562069.
8: Abizaid A, Costa RA, Schofer J, Ormiston J, Maeng M, Witzenbichler B, Botelho RV, Costa JR Jr, Chamié D, Abizaid AS, Castro JP, Morrison L, Toyloy S, Bhat V, Yan J, Verheye S. Serial Multimodality Imaging and 2-Year Clinical Outcomes of the Novel DESolve Novolimus-Eluting Bioresorbable Coronary Scaffold System for the Treatment of Single De Novo Coronary Lesions. JACC Cardiovasc Interv. 2016 Mar 28;9(6):565-74. doi: 10.1016/j.jcin.2015.12.004. PubMed PMID: 27013155.
9: Dalal A. Organ transplantation and drug eluting stents: Perioperative challenges. World J Transplant. 2016 Dec 24;6(4):620-631. doi: 10.5500/wjt.v6.i4.620. Review. PubMed PMID: 28058211; PubMed Central PMCID: PMC5175219.
10: Charpentier E, Barna A, Guillevin L, Juliard JM. Fully bioresorbable drug-eluting coronary scaffolds: A review. Arch Cardiovasc Dis. 2015 Jun-Jul;108(6-7):385-97. doi: 10.1016/j.acvd.2015.03.009. Epub 2015 Jun 22. Review. PubMed PMID: 26113479.
11: Costa JR Jr, Abizaid A, Feres F, Costa R, Seixas AC, Maia F, Abizaid A, Tanajura LF, Staico R, Siqueira D, Meredith L, Bhat V, Yan J, Ormiston J, Sousa AG, Fitzgerald P, Sousa JE. EXCELLA First-in-Man (FIM) study: safety and efficacy of novolimus-eluting stent in de novo coronary lesions. EuroIntervention. 2008 May;4(1):53-8. PubMed PMID: 19112779.
12: Lupi A, Gabrio Secco G, Rognoni A, Lazzero M, Fattori R, Sheiban I, Sante Bongo A, Bolognese L, Agostoni P, Porto I. Meta-analysis of bioabsorbable versus durable polymer drug-eluting stents in 20,005 patients with coronary artery disease: an update. Catheter Cardiovasc Interv. 2014 May 1;83(6):E193-206. doi: 10.1002/ccd.25416. Epub 2014 Feb 10. Review. PubMed PMID: 24478247.
13: Wiebe J, Hamm CW, Nef HM. Bioresorbable scaffolds in daily clinical routine: a practical review of all-comers results. Curr Opin Cardiol. 2015 Nov;30(6):650-6. doi: 10.1097/HCO.0000000000000229. Review. PubMed PMID: 26447503.
14: Schneider VS, Skurk C, Riedel M, Abdelwahed YS, Landmesser U, Leistner DM. Use of a bioresorbable novolimus eluting vascular scaffold fails a hybrid PCI strategy with drug eluting stent. Clin Res Cardiol. 2017 Jul;106(7):557-559. doi: 10.1007/s00392-017-1091-4. Epub 2017 Apr 3. PubMed PMID: 28374059.
15: Gunes HM, Yılmaz FK, Gokdeniz T, Demir GG, Guler E, Guler GB, Karaca O, Cakal B, İbişoğlu E, Boztosun B. Is bioresorbable vascular scaffold acute recoil affected by baseline renal function and scaffold selection? Int J Cardiol. 2016 Dec 1;224:388-393. doi: 10.1016/j.ijcard.2016.09.024. Epub 2016 Sep 20. PubMed PMID: 27681252.
16: Blachutzik F, Boeder N, Wiebe J, Mattesini A, Dörr O, Most A, Bauer T, Röther J, Tröbs M, Schlundt C, Achenbach S, Hamm CW, Nef HM. Post-dilatation after implantation of bioresorbable everolimus- and novolimus-eluting scaffolds: an observational optical coherence tomography study of acute mechanical effects. Clin Res Cardiol. 2017 Apr;106(4):271-279. doi: 10.1007/s00392-016-1048-z. Epub 2016 Oct 18. PubMed PMID: 27757522.
17: Nef HM, Wiebe J, Foin N, Blachutzik F, Dörr O, Toyloy S, Hamm CW. A new novolimus-eluting bioresorbable coronary scaffold: Present status and future clinical perspectives. Int J Cardiol. 2017 Jan 15;227:127-133. doi: 10.1016/j.ijcard.2016.11.033. Epub 2016 Nov 9. Review. PubMed PMID: 27863289.
18: Mattesini A, Bartolini S, Sorini Dini C, Valente S, Parodi G, Stolcova M, Meucci F, Di Mario C. The DESolve novolimus bioresorbable Scaffold: from bench to bedside. J Thorac Dis. 2017 Aug;9(Suppl 9):S950-S958. doi: 10.21037/jtd.2017.07.25. Review. PubMed PMID: 28894601; PubMed Central PMCID: PMC5583086.
19: Wiebe J, Dörr O, Ilstad H, Husser O, Liebetrau C, Boeder N, Bauer T, Möllmann H, Kastrati A, Hamm CW, Nef HM. Everolimus- Versus Novolimus-Eluting Bioresorbable Scaffolds for the Treatment of Coronary Artery Disease: A Matched Comparison. JACC Cardiovasc Interv. 2017 Mar 13;10(5):477-485. doi: 10.1016/j.jcin.2016.11.034. Epub 2017 Feb 15. PubMed PMID: 28216214.
20: Blachutzik F, Boeder N, Wiebe J, Mattesini A, Dörr O, Most A, Bauer T, Tröbs M, Röther J, Schlundt C, Achenbach S, Hamm C, Nef H. Overlapping implantation of bioresorbable novolimus-eluting scaffolds: an observational optical coherence tomography study. Heart Vessels. 2017 Jul;32(7):781-789. doi: 10.1007/s00380-016-0932-9. Epub 2016 Dec 21. PubMed PMID: 28004176.

Explore Compound Types